molecular formula C17H17NO4 B2504521 N-(3-acetylphenyl)-2,4-dimethoxybenzamide CAS No. 545353-16-0

N-(3-acetylphenyl)-2,4-dimethoxybenzamide

Cat. No.: B2504521
CAS No.: 545353-16-0
M. Wt: 299.326
InChI Key: NJCVNHHLXPKADT-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an acetyl group attached to a phenyl ring and two methoxy groups attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2,4-dimethoxybenzamide typically involves the reaction of 3-acetylphenylamine with 2,4-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to increase yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-2,4-dimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon.

Major Products Formed

    Oxidation: 3-(carboxyphenyl)-2,4-dimethoxybenzamide

    Reduction: 3-(hydroxyphenyl)-2,4-dimethoxybenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

Scientific Research Applications

N-(3-acetylphenyl)-2,4-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is being conducted on its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methoxy groups play a crucial role in binding to the active site of the target molecule, thereby inhibiting its activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2,4-dimethoxybenzamide
  • N-(3-acetylphenyl)-4-methoxybenzamide
  • N-(3-acetylphenyl)-2,5-dimethoxybenzamide

Uniqueness

N-(3-acetylphenyl)-2,4-dimethoxybenzamide is unique due to the specific positioning of the acetyl and methoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity to molecular targets, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-2,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-11(19)12-5-4-6-13(9-12)18-17(20)15-8-7-14(21-2)10-16(15)22-3/h4-10H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCVNHHLXPKADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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